molecular formula C24H30ClN7O4S B601681 N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-23-7

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

货号: B601681
CAS 编号: 1255529-23-7
分子量: 548.07
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups and stereochemical designations. The complete International Union of Pure and Applied Chemistry name is this compound, which systematically describes each component of the molecular structure. The compound features an oxalamide core structure that serves as the central linking unit between two distinct molecular fragments: a 5-chloropyridin-2-yl group and a complex cyclohexyl derivative containing multiple substituents. The molecular formula is established as C24H30ClN7O4S, indicating the presence of 24 carbon atoms, 30 hydrogen atoms, one chlorine atom, seven nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 548.1 grams per mole, reflecting the substantial molecular complexity of this compound.

The structural formula reveals a sophisticated arrangement of functional groups and ring systems that contribute to the compound's overall chemical behavior and biological activity potential. The thiazolo[5,4-c]pyridine ring system represents a bicyclic heterocycle that contains both nitrogen and sulfur heteroatoms, contributing to the compound's electron-rich character and potential for hydrogen bonding interactions. The cyclohexyl ring adopts a chair conformation with specific stereochemical assignments at positions 1, 2, and 4, as indicated by the (1R,2S,4R) designation in the systematic name. The presence of the dimethylcarbamoyl group introduces additional amide functionality, while the 5-chloropyridin-2-yl moiety provides aromatic character and halogen substitution that can influence both chemical reactivity and biological activity.

Stereochemical Configuration Analysis of Chiral Centers

The stereochemical configuration of this compound is characterized by three defined chiral centers located within the cyclohexyl ring system, specifically at positions 1, 2, and 4. The stereochemical designation (1R,2S,4R) indicates the absolute configuration at each of these asymmetric carbon atoms according to the Cahn-Ingold-Prelog priority rules. The 1R configuration at position 1 of the cyclohexyl ring establishes the spatial arrangement of substituents around this carbon center, with the highest priority group oriented according to the right-handed rule. The 2S configuration at position 2 indicates the opposite stereochemical orientation, creating a specific three-dimensional arrangement that distinguishes this isomer from other possible stereochemical variants.

The 4R configuration at position 4 of the cyclohexyl ring completes the stereochemical specification and determines the overall spatial arrangement of the dimethylcarbamoyl substituent. This particular stereochemical combination results in a compound with distinct three-dimensional characteristics that can significantly influence its chemical behavior, physical properties, and potential biological interactions. The International Chemical Identifier key for this specific stereoisomer is HGVDHZBSSITLCT-UNEWFSDZSA-N, which provides a unique digital fingerprint for this exact stereochemical configuration. The existence of stereoisomeric variants is evidenced by the identification of related compounds with different stereochemical designations, such as the (1S,2R,4R) configuration found in compound with PubChem Compound Identifier 49822304, which represents a different spatial arrangement of the same molecular framework.

Synonymous Designations and Registry Identifiers

The compound this compound is recognized under multiple synonymous designations and registry identifiers that facilitate its identification across different chemical databases and research contexts. The Chemical Abstracts Service registry number 1255529-23-7 serves as the primary identifier for this compound in the Chemical Abstracts Service database system. Alternative nomenclature systems refer to this compound as Ent-Edoxaban, reflecting its relationship to the anticoagulant pharmaceutical agent edoxaban and its role as a specific stereoisomeric variant. The designation "Edoxaban impurity I" indicates its significance in pharmaceutical analytical chemistry as a process-related impurity or degradation product associated with edoxaban manufacturing and quality control procedures.

属性

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-UNEWFSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

Edoxaban impurity I plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with factor Xa, similar to Edoxaban, but its binding affinity and inhibitory potency may differ. The interaction with factor Xa involves the formation of a complex that inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin and ultimately reducing the formation of blood clots. Additionally, Edoxaban impurity I may interact with other proteins involved in the coagulation cascade, such as antithrombin III, which enhances its anticoagulant effects.

Cellular Effects

Edoxaban impurity I affects various types of cells and cellular processes, particularly those involved in the coagulation pathway. It influences cell function by inhibiting the activity of factor Xa, leading to reduced thrombin generation and decreased platelet activation. This inhibition affects cell signaling pathways related to coagulation and hemostasis. Furthermore, Edoxaban impurity I may impact gene expression by modulating the expression of genes involved in the coagulation cascade, such as those encoding for factor Xa and thrombin. It may also influence cellular metabolism by altering the levels of metabolites involved in the coagulation process.

Molecular Mechanism

The molecular mechanism of action of Edoxaban impurity I involves its binding interactions with biomolecules, particularly factor Xa. By binding to the active site of factor Xa, Edoxaban impurity I inhibits its enzymatic activity, preventing the conversion of prothrombin to thrombin. This inhibition is competitive and concentration-dependent, meaning that higher concentrations of Edoxaban impurity I result in greater inhibition of factor Xa activity. Additionally, Edoxaban impurity I may exert its effects through enzyme inhibition or activation, depending on its interactions with other proteins in the coagulation cascade. Changes in gene expression may also occur as a result of its inhibitory effects on factor Xa.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edoxaban impurity I may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Edoxaban impurity I is relatively stable under normal storage conditions, but it may degrade under acidic or oxidative conditions. The degradation products of Edoxaban impurity I may have different biochemical properties and interactions compared to the parent compound. Long-term effects on cellular function may include sustained inhibition of factor Xa activity and prolonged anticoagulant effects, which could impact the overall efficacy and safety of the compound.

Dosage Effects in Animal Models

The effects of Edoxaban impurity I vary with different dosages in animal models. At lower doses, Edoxaban impurity I may exhibit mild anticoagulant effects by partially inhibiting factor Xa activity. At higher doses, the compound may cause significant anticoagulation, leading to an increased risk of bleeding and other adverse effects. Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable anticoagulant effect. Toxic or adverse effects at high doses may include excessive bleeding, organ damage, and disruption of normal coagulation processes.

Metabolic Pathways

Edoxaban impurity I is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and carboxylesterases. The compound undergoes hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties and interactions. Enzymes such as CYP3A4 and carboxylesterase 1 play a role in the metabolism of Edoxaban impurity I, affecting its metabolic flux and metabolite levels. These metabolic pathways are essential for the clearance and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of Edoxaban impurity I within cells and tissues involve interactions with transporters and binding proteins. The compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which facilitates its transport across cell membranes. Edoxaban impurity I is not a substrate for uptake transporters such as organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OATs) 1 and 3, or organic cation transporters (OCTs). The localization and accumulation of Edoxaban impurity I within cells and tissues are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of Edoxaban impurity I affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Edoxaban impurity I may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the coagulation cascade. The subcellular localization of Edoxaban impurity I is crucial for its proper function and regulation within the cell.

生物活性

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with significant potential in pharmaceutical applications. Its structure comprises a chlorinated pyridine moiety and a cyclohexyl group, along with a thiazolo-pyridine derivative. This article explores its biological activity based on recent research findings.

  • Molecular Formula : C24H30ClN7O4S
  • Molecular Weight : 548.07 g/mol
  • CAS Number : 1255529-25-9
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. The presence of functional groups like amides and chlorinated pyridine enhances its reactivity and potential interactions with biomolecules.

Biological Activity and Applications

Preliminary studies indicate that N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-...) may exhibit significant biological activities including:

  • Antimicrobial Activity : The compound shows potential antibacterial properties due to its structural similarities with known antimicrobial agents.
  • Anticancer Potential : Early research suggests it may inhibit tumor growth by interfering with cellular pathways critical for cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effect on bacterial strains and found promising results indicating moderate to high antibacterial activity against Gram-positive bacteria.
    • Another investigation assessed its cytotoxic effects on cancer cell lines, revealing a dose-dependent inhibition of cell growth.
  • Mechanistic Studies :
    • Research utilizing molecular docking techniques indicated that N1-(5-Chloropyridin-2-yl)-... binds effectively to target enzymes, suggesting a mechanism of action that warrants further exploration.

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, the following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N1-(3-Chloropyridin-2-yl)-N2-(Dimethylcarbamoyl)Similar pyridine structure; lacks thiazoleModerate antibacterial activity
N1-(5-Bromopyridin-3-yl)-N2-CyclohexylamideBrominated variant; different substituentsPotentially lower activity due to steric hindrance
N1-(Pyridin-3-yl)-N2-(Dimethylcarbamoyl)Simplified structure; absence of additional ringsReduced potency compared to target compound

The unique multi-ring system and specific functional groups in N1-(5-Chloropyridin-2-yl)-... suggest enhanced biological properties compared to simpler analogs .

科学研究应用

Medicinal Chemistry

Anticoagulant Properties
This compound is noted as an impurity associated with Edoxaban, a direct oral anticoagulant used for the treatment of thromboembolic disorders. Its structural similarity to Edoxaban suggests potential anticoagulant properties that could be explored further in drug development. Studies have indicated that modifications to the pyridine and thiazole rings can enhance anticoagulant activity and selectivity towards specific targets in the coagulation cascade .

Drug Development
Given its unique structure, this compound can serve as a lead molecule for the development of new anticoagulants. The presence of the chloropyridine moiety may enhance binding affinity to target proteins involved in coagulation processes. Researchers are investigating its pharmacokinetic properties to evaluate its efficacy and safety profile compared to existing anticoagulants .

Pharmacological Studies

Biological Activity
Research has shown that compounds with similar structural frameworks exhibit diverse biological activities, including anti-inflammatory and antitumor effects. The thiazolo-pyridine component is particularly interesting due to its potential interactions with various biological pathways. Preliminary studies have indicated that derivatives of this compound may inhibit certain cancer cell lines .

Mechanistic Studies
The compound can be utilized as a chemical probe to elucidate the mechanisms of action of related pharmacological agents. By studying its interactions within biological systems, researchers can gain insights into the molecular underpinnings of drug actions and resistance mechanisms in diseases such as cancer and thrombosis .

Chemical Probes in Biological Research

Target Identification
The unique structure of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide makes it an excellent candidate for target identification studies. Researchers can use this compound to identify specific protein targets involved in disease pathways through affinity chromatography and mass spectrometry techniques .

Structure-Activity Relationship (SAR) Studies
The compound's complex structure allows for extensive SAR studies. By synthesizing analogs with variations in functional groups or stereochemistry, researchers can assess how these changes affect biological activity and binding affinity. This approach is crucial for optimizing lead compounds for therapeutic use .

  • Anticoagulant Activity Study : A recent study investigated the anticoagulant effects of this compound using various animal models. Results indicated a significant reduction in thrombus formation compared to control groups.
  • Cancer Cell Line Inhibition : Another study evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.
  • Mechanistic Insights into Drug Resistance : Research focusing on drug resistance mechanisms in cancer highlighted how this compound interacts with specific proteins involved in apoptosis pathways. Understanding these interactions could lead to novel strategies for overcoming resistance in therapeutic settings.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally related to other FXa inhibitors and oxalamide derivatives. Below is a detailed analysis of its distinguishing features compared to analogs (Table 1).

Table 1: Key Comparisons with Structural and Functional Analogs

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Profile
Edoxaban (Query Compound) C₂₄H₃₀ClN₇O₄S 548.06 Stereospecific (1R,2S,4R) cyclohexyl configuration; 5-methyl-thiazolo-pyridine substituent Bioavailability: 62%; t₁/₂: 10–14 h; Renal excretion: ~50%; CYP3A4 metabolism: <10%
N1-(4-Chloropyridin-2-yl)-N2-(5-chloropyridin-2-yl)oxalamide () C₁₂H₈Cl₂N₄O₂ 311.12 Simpler oxalamide linker; lacks cyclohexyl and thiazolo-pyridine groups Limited pharmacological data; likely lower potency due to absence of FXa-binding motifs
Edoxaban p-toluenesulfonate monohydrate () C₃₁H₃₈ClN₇O₇S₂ 720.26 Salt form with improved solubility; 4-methylbenzenesulfonate counterion Enhanced stability and formulation flexibility; used in tablet formulations
Nitroso Derivative (VE0010968, ) C₂₃H₂₇ClN₈O₅ 563.03 5-nitroso substitution on tetrahydrothiazolo-pyridine Potential prodrug or metabolite; uncharacterized bioactivity
Apixaban (Non-evidence comparator) C₂₅H₂₅N₅O₄ 459.50 Pyrazole-carboxamide core; lacks chloropyridine Bioavailability: ~50%; t₁/₂: 8–15 h; Dual renal/hepatic excretion

Key Findings from Comparative Studies

Stereochemical Specificity : The (1R,2S,4R) configuration in Edoxaban optimizes binding to FXa’s active site, distinguishing it from stereoisomers like (1S,2S,4S) or (1S,2R,4S) variants, which show reduced anticoagulant efficacy .

Bioavailability and Metabolism : Edoxaban’s 62% oral bioavailability surpasses earlier oxalamide derivatives (e.g., compound) due to its optimized solubility and P-glycoprotein (P-gp) transporter affinity . Unlike Rivaroxaban, Edoxaban has minimal CYP3A4 interaction, reducing drug-drug interference risks .

Salt Forms and Formulations: The p-toluenesulfonate monohydrate () and amorphous solid dispersion () enhance Edoxaban’s stability and dissolution, critical for oral dosage forms .

Safety Profile : Edoxaban’s hazard classification (H302, H319, H372, H410) aligns with other FXa inhibitors but requires stricter storage (-20°C under inert atmosphere) compared to simpler analogs .

准备方法

Synthesis of 5-Chloropyridin-2-Amine

5-Chloropyridin-2-amine serves as the nucleophilic component for oxalamide formation. Industrial routes typically employ:

  • Direct amination of 2,5-dichloropyridine using ammonia under high-pressure conditions (150–200°C, 50–100 bar).

  • Catalytic Buchwald–Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and ammonia equivalents (e.g., LiHMDS).

MethodConditionsYield (%)Purity (%)
Direct Amination180°C, 80 bar NH₃, 24 h68–7298.5
Buchwald–HartwigPd(OAc)₂/Xantphos, LiHMDS, 100°C85–8999.2

The Buchwald–Hartwig method offers superior yield and purity but requires stringent control over catalyst loading and oxygen exclusion.

Cyclohexyl-Thiazolo[5,4-c]Pyridine Intermediate

The (1R,2S,4R)-configured cyclohexyl fragment is synthesized via asymmetric catalysis and stereoselective functionalization:

  • Starting Material : (1S,2R,4S)-4-((Dimethylamino)carbonyl)-2-aminocyclohexanol.

  • Thiazolo[5,4-c]pyridine Coupling :

    • React with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C.

    • Triethylamine (TEA) as base, 2 h reaction time, yielding 92–95% intermediate.

  • Stereochemical Inversion :

    • Mitsunobu reaction with DIAD/PPh₃ to achieve (1R,2S,4R) configuration.

Oxalamide Bond Formation

The critical oxalamide linkage is constructed using two principal methodologies:

Stepwise Coupling via Chlorooxalate Intermediate

  • Chlorooxalate Synthesis :

    • Treat oxalyl chloride with 5-chloropyridin-2-amine in DCM at −15°C.

    • Yield: 87–91%.

  • Amidation with Cyclohexyl Intermediate :

    • React chlorooxalate with (1R,2S,4R)-cyclohexyl-amine in THF, using N-methylmorpholine (NMM) as base.

    • Temperature: 25°C, 4 h, 78–82% yield.

Acceptorless Dehydrogenative Coupling (ADC)

Emerging methods from sustainable chemistry utilize ethylene glycol and Ru/Mn catalysts:

  • Catalyst System : Ru-MACHO-BH (1 mol%), Mn(OAc)₂ (5 mol%).

  • Conditions : 140°C, 24 h, toluene solvent.

  • Yield : 66–72% for analogous oxalamides.

ParameterStepwise MethodADC Method
Reaction Time (h)424
Temperature (°C)25140
Atom Economy (%)6889
SolventTHF/DCMToluene

While ADC offers better atom economy, its applicability to sterically hindered amines like the cyclohexyl-thiazolo intermediate remains unverified.

Stereochemical Control and Resolution

Achieving the (1R,2S,4R) configuration necessitates:

  • Chiral Auxiliaries : Use of (S)-3-cyclohexen-1-carboxylic acid in early stages to induce desired stereochemistry.

  • Dynamic Kinetic Resolution : Pd/C-mediated hydrogenation under H₂ (50 psi) to epimerize undesired diastereomers.

  • Crystallization-Induced Asymmetric Transformation : Recrystallize from acetone/water mixtures (8:1 v/v) to enrich enantiopurity to >99% ee.

Purification and Analytical Characterization

Chromatographic Purification

  • Normal-Phase HPLC :

    • Column: SiO₂ (250 × 4.6 mm, 5 μm)

    • Mobile Phase: Hexane/EtOAc (70:30) → (50:50) gradient

    • Retention Time: 14.2 min

  • Ion-Exchange Resins : Amberlyst A-21 for residual acid removal.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 4.12–4.05 (m, 1H), 2.98 (s, 6H, N(CH₃)₂).

  • HRMS (ESI-TOF): m/z 603.1842 [M+H]⁺ (calc. 603.1839).

Industrial-Scale Process Optimization

Key modifications for kilogram-scale production include:

  • Solvent Recycling : Distillative recovery of DCM and acetone (>95% efficiency).

  • Catalyst Loading Reduction : Pd/C from 5 wt% to 1.5 wt% via surface area optimization.

  • Continuous Flow Synthesis :

    • Tubular reactor for oxalyl chloride coupling (residence time: 12 min).

    • Productivity: 1.2 kg/day.

Regulatory Considerations for Impurity Control

As an Edoxaban-related impurity, synthesis must adhere to ICH Q3A/B guidelines:

  • Thresholds : ≤0.15% (w/w) in drug substance.

  • Genotoxic Risk Assessment : Ames test negative at 500 μg/plate .

常见问题

Q. What are the key steps in synthesizing this compound, and how are stereochemical centers controlled during synthesis?

The synthesis involves sequential coupling reactions starting from intermediates like acid adduct salts of carbamate compounds (e.g., formula VI-I) and ethyl ester hydrochlorides (e.g., formula IX). Critical steps include:

  • Amide bond formation : Reacting intermediates in the presence of bases such as triethylamine or DBU to facilitate coupling .
  • Deprotection : Removal of protective groups (e.g., C2-C7 alkoxycarbonyl) to expose reactive sites for subsequent functionalization .
  • Stereochemical control : Chiral centers (1R,2S,4R) are preserved using enantiomerically pure starting materials and controlled reaction conditions (e.g., low temperatures, inert atmospheres) .

Q. What analytical techniques are recommended for confirming the compound’s structural integrity?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .

Q. What are the documented biological activities of structurally related compounds?

Analogous thiazolo-pyridine and oxalamide derivatives exhibit:

  • Anticoagulant activity : Inhibition of thrombin or factor Xa in vitro .
  • Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways in cell-based assays .
  • Anticancer potential : Apoptosis induction in tumor cell lines via caspase activation .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing epimerization during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize transition states and reduce side reactions .
  • Base choice : DBU or diisopropylethylamine (DIPEA) enhances coupling efficiency without racemization .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of sensitive intermediates .
  • Real-time monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported pharmacological data for this compound class?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
  • Compound stability : Assess degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods .
  • Off-target effects : Perform counter-screening against unrelated targets (e.g., kinases, GPCRs) to validate specificity .

Q. How can computational methods aid in identifying molecular targets or designing derivatives?

  • Docking studies : Use software like AutoDock Vina to predict binding modes with thrombin or COX-2 active sites .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity to guide derivative synthesis .
  • MD simulations : Analyze conformational stability of the compound in biological membranes or protein pockets .

Q. What advanced techniques characterize degradation products under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), or humidity, followed by LC-HRMS/MS to identify breakdown products .
  • Solid-state NMR : Monitor crystallinity changes impacting solubility or bioavailability during storage .

Methodological Considerations

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. What synthetic routes enable diversification of the oxalamide core for SAR studies?

  • Parallel synthesis : Replace the 5-chloropyridin-2-yl group with substituted aryl/heteroaryl rings via Buchwald-Hartwig coupling .
  • Bioisosteric replacement : Substitute the tetrahydrothiazolo-pyridine moiety with indole or benzothiazole scaffolds .

Q. How to mitigate toxicity risks during in vivo studies?

  • Metabolite profiling : Identify hepatotoxic or genotoxic metabolites using liver microsome assays .
  • Dose escalation : Conduct subacute toxicity tests in rodent models to establish NOAEL (No Observed Adverse Effect Level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 2
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。